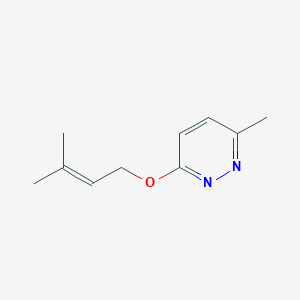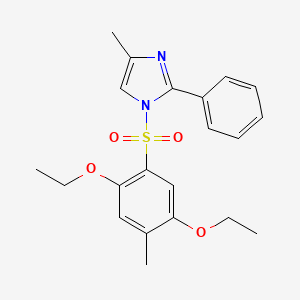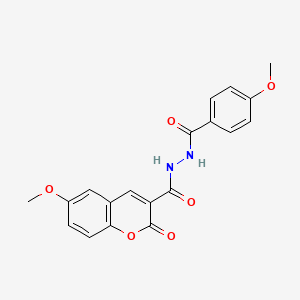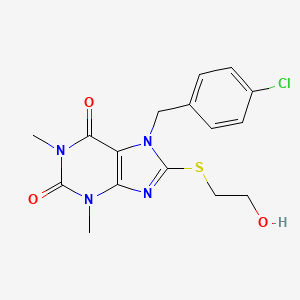![molecular formula C15H12Cl2N4O B2373545 3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-12-3](/img/structure/B2373545.png)
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone (hereafter referred to as 3-CPH) is an organic compound belonging to the class of compounds known as hydrazones. It is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. 3-CPH is a highly reactive compound that can be used to synthesize a wide range of organic compounds. In addition, it has been found to have a variety of biological and physiological effects that make it a valuable tool in the laboratory.
Scientific Research Applications
3-CPH has a wide range of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. In addition, 3-CPH has been used in biochemistry and pharmacology studies to investigate the structure and function of proteins and other biological molecules. Furthermore, 3-CPH has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs on cells and tissues.
Mechanism of Action
The exact mechanism of action of 3-CPH is not fully understood. However, it is believed that 3-CPH acts as a nucleophilic reagent, reacting with the active sites of proteins and other biological molecules to form covalent bonds. These covalent bonds can alter the structure and function of the proteins, leading to changes in the biochemical and physiological processes of the cells.
Biochemical and Physiological Effects
3-CPH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug effectiveness. In addition, 3-CPH has been found to bind to and inhibit the activity of proteins involved in cell signaling pathways, leading to a decrease in cell proliferation and motility. Furthermore, 3-CPH has been found to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
The use of 3-CPH in laboratory experiments has several advantages. It is highly reactive, making it an ideal reagent for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are also some limitations to the use of 3-CPH in laboratory experiments. It is a highly reactive compound, making it difficult to handle and store. In addition, 3-CPH can be toxic if not handled properly, and it can react with other compounds in the laboratory environment, leading to unwanted side reactions.
Future Directions
The potential future directions for the use of 3-CPH in scientific research are numerous. It has been used in organic synthesis to synthesize a variety of organic compounds, and this could be further explored. In addition, its potential use in biochemistry and pharmacology studies could be further investigated. Furthermore, its potential use as an apoptosis inducer in cancer cells could be explored, as well as its potential use as an inhibitor of enzymes involved in drug metabolism. Finally, its potential use as an inhibitor of proteins involved in cell signaling pathways could be further explored.
Synthesis Methods
3-CPH can be synthesized by a variety of methods, depending on the desired end product. The most common method involves the reaction of 4-chlorophenol and hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces a mixture of 3-CPH and 4-chlorophenol hydrazone. The 3-CPH can then be isolated by crystallization or chromatography.
Properties
IUPAC Name |
(2Z,3E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQIUBRZVPDAH-ZLKNSNGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)


![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)


![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373479.png)
![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

